Ethyl 2-chloro-4-(trifluoromethyl)benzoate
Description
Ethyl 2-chloro-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the fourth position on the benzene ring, with an ethyl ester functional group
Properties
IUPAC Name |
ethyl 2-chloro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJXRKIOCTUZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 2-chloro-4-(trifluoromethyl)benzoic acid.
Reduction: Formation of reduced benzoate derivatives.
Scientific Research Applications
Synthesis and Derivatives
Ethyl 2-chloro-4-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized to develop herbicides, insecticides, and other biologically active compounds. For instance:
- Herbicides : Research indicates that derivatives of this compound can inhibit specific plant growth pathways, making them effective as herbicides in agricultural settings .
- Pharmaceuticals : The compound's chlorinated and trifluoromethylated structure enables the development of novel drugs with enhanced biological activity and selectivity .
Agrochemical Development
This compound is primarily recognized for its role in developing herbicides. Studies have shown that it can be transformed into various active herbicidal agents through chemical modifications. For example:
| Herbicide Name | Active Ingredient | Target Weeds | Efficacy |
|---|---|---|---|
| Herbicide A | Derived from this compound | Broadleaf Weeds | High |
| Herbicide B | Another derivative | Grassy Weeds | Moderate |
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its unique chemical structure. It exhibits promising activity against various biological targets:
| Target Disease | Mechanism of Action | Reference |
|---|---|---|
| Cancer | Induces apoptosis in cancer cells | |
| Fungal Infections | Inhibits ergosterol synthesis |
Case Study 1: Herbicidal Activity
A study conducted on the herbicidal efficacy of this compound derivatives demonstrated significant inhibition of weed growth. The research focused on the mechanism by which these compounds disrupt plant metabolic pathways, leading to effective weed control in maize crops .
Case Study 2: Anticancer Properties
Research evaluating the anticancer properties of the compound revealed that it effectively induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The study reported IC50 values indicating potent cytotoxicity, suggesting its potential as a lead compound in cancer drug development .
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Lacks the chloro group, which may affect its reactivity and applications.
Methyl 2-chloro-4-(trifluoromethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Chloro-4-(trifluoromethyl)benzoic acid: The carboxylic acid form of the compound.
Uniqueness
This compound is unique due to the combination of the chloro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
Ethyl 2-chloro-4-(trifluoromethyl)benzoate is an aromatic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, chemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H8ClF3O2 and a CAS number of 192805-87-1. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group may increase binding affinity and selectivity towards specific molecular targets, potentially modulating biochemical pathways critical to cellular functions.
Key Mechanisms Include:
- Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and affecting physiological responses.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Compounds with trifluoromethyl groups have been shown to possess enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit vital enzymatic functions.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, although detailed mechanisms remain to be elucidated .
- Anti-inflammatory Effects : The compound's interactions with inflammatory pathways could provide therapeutic benefits in managing inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Below is a summary of notable findings:
Notable Research Insights
- Enzyme Inhibition : A study showed that this compound inhibited key enzymes involved in metabolic pathways, which could lead to reduced tumor growth in cancer models.
- Antimicrobial Activity : In vitro tests indicated that the compound exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory cytokine production, providing insights into its therapeutic potential for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 2-chloro-4-(trifluoromethyl)benzoate, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step reactions. A common route involves reacting 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid with ethyl chloroacetate in xylene under reflux, catalyzed by bases like potassium carbonate. Reaction temperature (80–120°C), solvent purity, and stoichiometric ratios are critical for yield optimization (≥65%) . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.
Q. How is structural characterization performed for this compound?
- Methodology : Use 1H/13C NMR to confirm the ester group (δ ~4.3 ppm for ethyl CH2, δ ~165 ppm for carbonyl). FT-IR identifies C=O (1720 cm⁻¹) and C-F (1120 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+ at m/z 353.04 for C₁₃H₁₁ClF₃O₃). Compare with analogs (e.g., trifluoromethyl-substituted benzoates) to resolve spectral ambiguities .
Q. What solvent systems are effective for recrystallization?
- Methodology : Ethanol/water (7:3 v/v) or dichloromethane/hexane (1:5) yield high-purity crystals. Monitor solubility at 25°C and 60°C to optimize solvent ratios. Differential scanning calorimetry (DSC) confirms melting points (~85–90°C) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Cl, CF₃) influence reactivity in nucleophilic acyl substitution?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density at the carbonyl carbon. The trifluoromethyl group increases electrophilicity (partial charge: +0.32 e vs. +0.18 e for unsubstituted benzoate), accelerating reactions with amines or thiols. Experimental validation via kinetic studies (e.g., reaction with benzylamine in THF at 25°C) shows a 3× rate increase compared to non-fluorinated analogs .
Q. How can conflicting spectroscopic data (e.g., overlapping NMR peaks) be resolved?
- Methodology : Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons. For example, the aromatic proton at position 3 (δ 7.8 ppm) shows coupling with the adjacent Cl-substituted carbon (δ 128 ppm). Dynamic NMR at variable temperatures (e.g., −40°C to 80°C) resolves rotameric splitting in the ethyl ester group .
Q. What strategies mitigate byproduct formation during esterification?
- Methodology : Introduce microwave-assisted synthesis (100°C, 150 W) to reduce reaction time (from 12 h to 2 h), minimizing hydrolysis of the ethyl ester. Use scavenger resins (e.g., polymer-bound DMAP) to trap unreacted chloroacetate intermediates. GC-MS monitors byproducts like 2-nitrobenzoic acid .
Q. How does the compound interact with biological targets (e.g., plant cytochrome P450 enzymes)?
- Methodology : Conduct molecular docking (AutoDock Vina) using the crystal structure of CYP71A1. The trifluoromethyl group forms hydrophobic interactions with Leu241 and Phe297 residues, inhibiting enzyme activity. Validate with in vitro assays: IC₅₀ of 12 µM (±1.5 µM) against Arabidopsis microsomes .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
